Tetraethylammonium phthalate
Description
Properties
CAS No. |
128008-38-8 |
|---|---|
Molecular Formula |
C24H44N2O4 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
phthalate;tetraethylazanium |
InChI |
InChI=1S/2C8H20N.C8H6O4/c2*1-5-9(6-2,7-3)8-4;9-7(10)5-3-1-2-4-6(5)8(11)12/h2*5-8H2,1-4H3;1-4H,(H,9,10)(H,11,12)/q2*+1;/p-2 |
InChI Key |
SQHGGAHUNVVVNZ-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |
Synonyms |
Tetraethylammonium phthalate |
Origin of Product |
United States |
Synthetic Methodologies for Tetraethylammonium Phthalate Compounds
Direct Synthetic Routes
Direct synthetic routes are the most straightforward methods for preparing tetraethylammonium (B1195904) phthalate (B1215562). These typically involve neutralization reactions or salt metathesis, which are fundamental processes in salt formation.
Neutralization offers a direct path to tetraethylammonium phthalate by reacting a basic tetraethylammonium precursor with phthalic acid. The most common base used for this purpose is tetraethylammonium hydroxide (B78521) (TEA-OH). TEA-OH is typically prepared from a tetraethylammonium halide, such as tetraethylammonium bromide, through salt metathesis using a hydroxide-loaded ion exchange column or by reacting it with silver oxide. wikipedia.org The subsequent neutralization reaction with phthalic acid proceeds as follows, yielding the desired salt and water:
2 (C₂H₅)₄NOH + C₆H₄(COOH)₂ → [(C₂H₅)₄N]₂[C₆H₄(COO)₂] + 2 H₂O
Salt metathesis, or double displacement, is another viable route. This method involves reacting a soluble tetraethylammonium salt with a soluble phthalate salt. wikipedia.org The choice of salts depends on the solubility of the resulting this compound in the chosen solvent. For instance, reacting aqueous solutions of tetraethylammonium bromide and sodium phthalate can lead to the formation of this compound. The success of this method relies on the ability to separate the product from the byproduct, sodium bromide, often through precipitation if the product is insoluble, or crystallization. wikipedia.org
2 (C₂H₅)₄N⁺Br⁻(aq) + Na₂⁺[C₆H₄(COO)₂]²⁻(aq) → [(C₂H₅)₄N]₂C₆H₄(COO)₂ + 2 Na⁺Br⁻(aq)
While direct catalytic synthesis of this compound is not widely documented, catalytic methods are crucial for the synthesis of its precursors, particularly phthalate esters from phthalic anhydride (B1165640). nih.gov Various catalysts are employed to facilitate the esterification of phthalic anhydride with alcohols. These include traditional acid catalysts like p-toluenesulfonic acid (p-TSA) and methane (B114726) sulfonic acid (MSA), which have been shown to follow second-order kinetics. researchgate.net
More advanced catalytic systems involve weak acids assisted by co-catalysts. A notable example is a composite catalyst system using sodium bisulfate (a weak acid) and tetrabutylammonium (B224687) bromide (a phase-transfer catalyst) for the synthesis of dibutyl phthalate. google.com This highlights the role of quaternary ammonium (B1175870) salts in facilitating phthalate synthesis. Such catalytic processes are essential for producing the phthalate moiety, which can then be hydrolyzed to phthalic acid for use in neutralization reactions.
Table 1: Comparison of Catalysts in Phthalate Ester Synthesis
| Catalyst System | Reactants | Conditions | Conversion/Yield | Reference |
|---|---|---|---|---|
| p-Toluenesulfonic acid / Tetrabutylammonium bromide / Polyethylene glycol | Phthalic anhydride, n-butanol | Boiling, 1 hr | 97.6% conversion, 95.8% yield (Dibutyl phthalate) | google.com |
| Sodium bisulfate / Tetrabutylammonium bromide | Phthalic anhydride, n-butanol | Boiling, 0.5 hr | 94.6% conversion, 94.2% yield (Dibutyl phthalate) | google.com |
Advanced and Specialized Synthetic Strategies
For more controlled or industrial-scale production, advanced synthetic strategies may be employed. These can involve specific precursors or reaction conditions designed to enhance yield and purity.
Phthalic anhydride is the key industrial precursor for the synthesis of the phthalate anion. ca.gov The esterification of phthalic anhydride with an appropriate alcohol is a two-step process that operates in a single pot. researchgate.net Initially, the alcohol reacts with the anhydride to open the ring, forming a monoester. A second esterification step then yields the diester. researchgate.net
This process is fundamental to producing a wide range of phthalate esters, which are primarily used as plasticizers. nih.gov For the synthesis of this compound, the phthalate esters produced through this method would need to be hydrolyzed back to phthalic acid before undergoing a neutralization reaction with tetraethylammonium hydroxide.
High-temperature and high-pressure conditions can be utilized to accelerate the formation of the tetraethylammonium cation itself. The synthesis of tetraethylammonium halides, the precursors to both tetraethylammonium hydroxide and the salts used in metathesis, can be significantly optimized under such conditions. The reaction of triethylamine (B128534) with an ethyl halide, such as chloroethane (B1197429) or ethyl bromide, is often performed in a polar solvent like acetonitrile (B52724) in an autoclave at elevated temperatures and pressures. google.comgoogle.com This approach dramatically reduces reaction times compared to atmospheric pressure methods and leads to high yields and purity.
For example, the synthesis of tetraethylammonium chloride from triethylamine and chloroethane in acetonitrile at 140°C under 2 MPa of pressure can be completed in 3 hours with a yield of 97.1% and a purity of 99.5%. google.com Similarly, tetraethylammonium hydroxide has been prepared by reacting diethyl sulfate (B86663) and triethylamine in ethanol (B145695) at 140°C and 1.0 MPa, followed by treatment with sodium hydroxide, achieving a 95.7% yield. chemicalbook.com These high-intensity methods provide an efficient route to the tetraethylammonium precursors required for the final synthesis of this compound.
Table 2: High-Pressure Synthesis of Tetraethylammonium Precursors
| Product | Reactants | Solvent | Temperature | Pressure | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Tetraethylammonium chloride | Triethylamine, Chloroethane | Acetonitrile | 140°C | 2 MPa | 3 hr | 97.1% | google.com |
| Tetraethylammonium hydroxide | Diethyl sulfate, Triethylamine | Ethanol | 140°C | 1.0 MPa | 4 hr | 95.7% | chemicalbook.com |
Principles of Green Chemistry in this compound Synthesis
The principles of green chemistry can be applied to the synthesis of this compound by focusing on the environmental impact of the precursors' production. A key area for improvement is in the catalytic esterification of phthalic anhydride. Traditional mineral acid catalysts are often corrosive and difficult to separate from the reaction mixture. The development of eco-friendly solid acid catalysts, such as sulfamic acid or reusable nanocatalysts like ZnAl₂O₄/SiO₂, offers a greener alternative. researchgate.net These solid catalysts are non-corrosive, highly selective, and can be easily recovered and reused, simplifying the purification process and reducing waste. researchgate.net
Crystallographic and Comprehensive Structural Elucidation of Tetraethylammonium Phthalate
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic-level structure of crystalline materials. nih.gov This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to map the electron density within the crystal. youtube.com For tetraethylammonium (B1195904) phthalate (B1215562), SCXRD would provide unambiguous information about its crystal system, spatial arrangement of ions, and intramolecular geometry.
A representative data table for related compounds is presented below:
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |
| Tetraethylammonium tetrachloridoferrate(III) | Hexagonal | P6₃mc | 8.198 | 8.198 | 13.183 | 90 | 90 | 120 | researchgate.net |
| Ammonium (B1175870) acid phthalate | Orthorhombic | Pcab | - | - | - | - | - | - | scribd.com |
| Creatininium phthalate | Triclinic | P-1 | 7.728 | 9.947 | 10.007 | - | - | - | researchgate.net |
Interactive Data Table: The table above allows for sorting and filtering of the presented crystallographic data for related compounds.
An SCXRD analysis would reveal the precise molecular structure of both the tetraethylammonium cation and the phthalate anion, including bond lengths and angles. The tetraethylammonium cation, [N(C₂H₅)₄]⁺, typically adopts a conformation with the central nitrogen atom in a tetrahedral coordination environment. scispace.comnih.gov The ethyl groups can exhibit different rotational conformations.
The phthalate anion (C₆H₄(COO)₂²⁻) possesses conformational flexibility due to the rotation of the two carboxylate groups relative to the benzene (B151609) ring. The torsion angles between the plane of the benzene ring and the planes of the carboxylate groups are key parameters determined by SCXRD. In different phthalate salts, these groups can be twisted to varying degrees depending on the coordination environment and hydrogen bonding interactions. nih.gov
The coordination mode of the phthalate anion with the surrounding tetraethylammonium cations would also be elucidated. The carboxylate groups can coordinate to the cations in a monodentate, bidentate chelating, or bridging fashion. The analysis of these interactions is crucial for understanding the stability and properties of the crystalline solid.
Powder X-ray Diffraction Investigations for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of bulk crystalline materials. nih.gov A PXRD pattern is a fingerprint of a crystalline solid and is used to identify the crystalline phases present in a sample and to determine the unit cell parameters. nih.govscribd.com For tetraethylammonium phthalate, PXRD would be employed to confirm the phase purity of a synthesized batch and to monitor any phase transitions that may occur under different conditions, such as temperature or pressure. scispace.com
The positions and intensities of the diffraction peaks in a PXRD pattern are determined by the crystal structure. By comparing an experimental PXRD pattern with one calculated from single crystal data, the identity and purity of the bulk sample can be confirmed.
A representative powder X-ray diffraction data table for a related compound, [TEA][BF₄], is shown below. scispace.com
| hkl | 2θ (°) | Intensity |
| 111 | 6.61 | w |
| 200 | 7.52 | s |
| 220 | 10.62 | m |
| 113 | 12.42 | w |
| 222 | 12.96 | w |
Interactive Data Table: This table presents indexed powder X-ray diffraction data for [TEA][BF₄] at 373 K, where 'w' denotes weak, 'm' medium, and 's' strong intensity. scispace.com
Theoretical Approaches to Molecular Geometry and Conformation
In conjunction with experimental techniques, theoretical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the molecular geometry and conformational preferences of ions. researchgate.netresearchgate.netuokerbala.edu.iq For this compound, DFT calculations can be used to optimize the geometries of the individual ions and to explore the potential energy surface of the ion pair.
These calculations can predict the most stable conformations of the tetraethylammonium cation and the phthalate anion, as well as the likely interaction sites between them. Theoretical studies on related phthalate systems have been used to investigate fragmentation mechanisms and electronic structures. researchgate.net Similarly, computational studies on tetraethylammonium salts have provided insights into cation-anion bonding. nih.gov Such theoretical approaches can aid in the interpretation of experimental data and provide a deeper understanding of the forces governing the crystal structure.
Spectroscopic Characterization of Tetraethylammonium Phthalate
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the molecular vibrations within a compound. For tetraethylammonium (B1195904) phthalate (B1215562), both Infrared (IR) and Raman spectroscopy offer complementary information about the vibrational modes of the tetraethylammonium cation and the phthalate anion.
Infrared spectroscopy of tetraethylammonium phthalate reveals characteristic absorption bands corresponding to the distinct vibrational modes of its constituent ions. The spectrum is a superposition of the vibrations from the tetraethylammonium cation and the phthalate anion.
The phthalate anion exhibits strong absorptions related to its carboxylate and aromatic functionalities. A very strong band is typically observed around 1728 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester group in phthalates nih.gov. The C-O stretching vibrations of the ester group are expected to appear in the 1250-1072 cm⁻¹ region nih.gov. The aromatic nature of the phthalate anion is confirmed by the C-H stretching vibrations of the aromatic nucleus, which give rise to bands at approximately 1598 cm⁻¹ and 1588 cm⁻¹ nih.gov. Additionally, an ortho-disubstituted benzene (B151609) ring, as present in the phthalate anion, typically shows a strong absorbance band around 741 cm⁻¹ hpst.cz.
The tetraethylammonium cation also contributes to the IR spectrum. The C-H stretching vibrations of the ethyl groups are expected in the 2800-3000 cm⁻¹ region. Other characteristic vibrations of the tetraethylammonium cation, such as C-N stretching and CH₂ and CH₃ bending modes, are also present, though they may overlap with the phthalate anion's signals.
Table 1: Characteristic Infrared (IR) Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Ion |
| ~2980 | C-H Asymmetric & Symmetric Stretching | Cation |
| ~1728 | C=O Carbonyl Stretching | Anion |
| ~1598, ~1588 | C=C Aromatic Ring Stretching | Anion |
| ~1480 | CH₂ Scissoring | Cation |
| ~1390 | CH₃ Umbrella Bending | Cation |
| ~1250 - ~1072 | C-O Ester Stretching | Anion |
| ~1170 | C-N Stretching | Cation |
| ~741 | C-H Out-of-Plane Bending (ortho-subst.) | Anion |
Note: The exact peak positions can vary slightly based on the sample's physical state and intermolecular interactions.
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectra would highlight the vibrations of the carbon skeleton in both the cation and the anion.
The phthalate anion has several characteristic Raman bands. The aromatic ring quadrant stretching vibrations typically appear as a doublet around 1600 cm⁻¹ and 1581 cm⁻¹ hpst.cz. A strong band around 1040 cm⁻¹ is also characteristic of phthalates nih.gov. The carbonyl stretching vibration (C=O) is also observable in the Raman spectrum, typically around 1726 cm⁻¹ nih.gov.
The tetraethylammonium cation would exhibit Raman active modes corresponding to the C-C and C-N skeletal vibrations. The symmetric C-N stretching mode is expected to be a strong Raman band. The C-H stretching and bending vibrations of the ethyl groups are also present. In the solid state, low-frequency Raman scattering can provide information about the lattice modes, which arise from the collective motions of the ions in the crystal lattice.
Table 2: Characteristic Raman Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Ion |
| ~3000 - ~2800 | C-H Stretching | Cation & Anion |
| ~1726 | C=O Carbonyl Stretching | Anion |
| ~1600, ~1580 | Aromatic Ring Stretching | Anion |
| ~1450 | CH₂ Bending | Cation |
| ~1040 | Ring Breathing | Anion |
| ~750 | C-N Symmetric Stretching | Cation |
Note: The presented values are based on typical ranges for phthalates and tetraethylammonium salts. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms.
The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) would show distinct signals for the protons of the tetraethylammonium cation and the phthalate anion.
For the phthalate anion , the aromatic protons would appear in the downfield region, typically between 7.5 and 7.7 ppm rsc.org. Due to the ortho-substitution, these protons would likely appear as a multiplet.
For the tetraethylammonium cation , the protons of the ethyl groups would give rise to two signals. A quartet would be observed for the methylene (B1212753) protons (-CH₂-) adjacent to the positively charged nitrogen atom, typically in the range of 3.2-3.5 ppm. A triplet would be observed for the methyl protons (-CH₃) at a more upfield position, generally around 1.2-1.4 ppm, due to spin-spin coupling with the adjacent methylene protons.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment | Ion |
| ~7.5 - 7.7 | Multiplet | Aromatic C-H | Anion |
| ~3.2 - 3.5 | Quartet | N-CH₂- | Cation |
| ~1.2 - 1.4 | Triplet | -CH₃ | Cation |
Note: Chemical shifts are relative to TMS and can be influenced by the solvent used.
The ¹³C NMR spectrum provides information about the carbon framework of the compound.
For the phthalate anion , the carbonyl carbons of the ester groups would resonate at the most downfield position, typically around 167 ppm rsc.org. The aromatic carbons would show signals in the range of 128-132 ppm rsc.org.
For the tetraethylammonium cation , two distinct signals are expected. The methylene carbons (-CH₂-) bonded to the nitrogen atom would appear around 52 ppm, while the methyl carbons (-CH₃) would be found further upfield at approximately 7 ppm.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment | Ion |
| ~167 | C=O (Carbonyl) | Anion |
| ~132, ~128 | Aromatic C | Anion |
| ~52 | N-CH₂- | Cation |
| ~7 | -CH₃ | Cation |
Note: Chemical shifts are relative to TMS.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. In the case of ionic compounds like this compound, the analysis typically involves observing the mass-to-charge ratio (m/z) of the constituent ions, in this case, the tetraethylammonium cation and the phthalate anion. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for such analyses as it allows for the introduction of ions from solution into the gas phase for mass analysis.
Upon introduction into the mass spectrometer, this compound dissociates into its respective cation, tetraethylammonium ([TEA]⁺), and anion, phthalate. The mass spectrum would, therefore, be expected to show signals corresponding to each of these ions, and their subsequent fragments, in positive and negative ion modes, respectively.
The tetraethylammonium cation has a molecular formula of C₈H₂₀N⁺ and a monoisotopic mass of approximately 130.1596 Da. researchgate.net In positive-ion mode ESI-MS/MS, the precursor ion at an m/z of 130.16 would be selected and subjected to collision-induced dissociation (CID). The fragmentation of the tetraethylammonium cation is well-characterized and proceeds through the neutral loss of ethene (C₂H₄) and ethane (B1197151) (C₂H₆). The major fragment ions observed are typically at m/z 100.11, 86.10, and 58.07. massbank.eu
The fragmentation pathway can be rationalized as follows:
The ion at m/z 86.0981 is formed by the neutral loss of an ethene molecule (C₂H₄) from the precursor ion. massbank.eu
The ion at m/z 100.1127 corresponds to the loss of an ethyl radical. massbank.eu
The ion at m/z 58.0705 is a result of a subsequent fragmentation of the m/z 86.10 ion. massbank.eu
In the negative-ion mode, the phthalate dianion or its protonated form would be observed. The fragmentation of phthalates is characterized by the formation of specific ions. While the exact fragmentation will depend on the specific phthalate ester, common fragments for the phthalate moiety include ions at m/z 165, 147, and 121. These correspond to the phthalic anhydride (B1165640) radical anion, a dehydrated phthalate monoester fragment, and the benzoate (B1203000) anion, respectively.
The detailed fragmentation data for the tetraethylammonium cation is presented in the interactive table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Identity |
| 130.1592 | 100.1127 | C₂H₅• (Ethyl radical) | Triethylaminium radical cation |
| 130.1592 | 86.0981 | C₂H₄ (Ethene) | Diethyl(vinyl)aminium ion |
| 130.1592 | 58.0705 | C₂H₄ + C₂H₄ (2x Ethene) | Ethyl(vinyl)aminium ion |
Electrochemical Behavior of Tetraethylammonium Phthalate Systems
Cyclic Voltammetry (CV) and Chronoamperometry Studies
Detailed cyclic voltammetry (CV) and chronoamperometry studies focusing specifically on the fundamental electrochemical behavior of tetraethylammonium (B1195904) phthalate (B1215562) are not extensively available in the reviewed scientific literature. Existing research that employs these techniques typically does so to monitor polymerization processes where tetraethylammonium phthalate is present as an additive, rather than to characterize the compound itself. researchgate.netresearchgate.netrsbcrsc.net These studies utilize CV to observe the oxidation and reduction peaks of the primary reactants, with this compound influencing the reaction environment. researchgate.net
Role as Supporting Electrolyte in Non-Aqueous Media
While tetraalkylammonium salts are commonly used as supporting electrolytes in non-aqueous electrochemistry due to their high solubility and wide electrochemical windows, specific research detailing the properties and performance of this compound for this purpose is scarce. A patent for a gelled electrolyte lists this compound as a potential component, but does not provide specific performance data. google.com
Research on related compounds, such as tetramethylammonium (B1211777) hydrogen phthalate, indicates its use in electrolyte formulations for aluminum electrolytic capacitors. However, comprehensive data on the conductivity, viscosity, and electrochemical stability of this compound in common non-aqueous solvents like acetonitrile (B52724) or propylene (B89431) carbonate are not readily found in the surveyed literature.
Influence on Electropolymerization Processes and Acidity Control
The most significant body of research on this compound focuses on its role as a proton scavenger to control acidity during the electropolymerization of N-vinylcarbazole (NVK) in acetonitrile. researchgate.nettandfonline.com In these systems, the electrochemical oxidation of NVK releases protons, which can lead to undesirable side reactions and cross-linking of the resulting polymer, poly(3,6-N-vinylcarbazole) (P3,6NVK). researchgate.nettandfonline.com
This compound, synthesized from tetraethylammonium hydroxide (B78521) and phthalic acid, is added to the electrolyte solution to neutralize these protons. tandfonline.com As a salt of a weak acid and a strong base, the phthalate anion (identified as the monohydrogen phthalate ion in acetonitrile) effectively acts as a base, capturing the protons generated at the anode. researchgate.nettandfonline.com
The key findings from these studies are:
Morphology and Structure: The presence of this compound in the electrolyte solution leads to the formation of a more uniform and less cross-linked P3,6NVK polymer film. researchgate.nettandfonline.com This is attributed to the suppression of acid-catalyzed polymerization through the vinyl group of the NVK monomer. tandfonline.com
Thermal Stability and Conductivity: The resulting polymer, synthesized with acidity control, exhibits higher thermal stability and increased electrical conductivity compared to the polymer prepared without the additive. researchgate.nettandfonline.com
Confirmation by ¹H-NMR: Spectroscopic analysis using ¹H-NMR confirms the role of this compound as a proton scavenger. The spectra of the polymer formed in its presence show a strong signal corresponding to unreacted vinyl protons, which is less intense in the polymer synthesized without the additive, indicating less cross-linking. tandfonline.com
The experimental conditions for these studies typically involve an acetonitrile solution containing tetraethylammonium tetrafluoroborate (B81430) as the primary supporting electrolyte, N-vinylcarbazole as the monomer, and a small concentration of this compound. tandfonline.com
Table 1: Experimental Parameters for Electropolymerization with Acidity Control
| Parameter | Value/Description | Source(s) |
|---|---|---|
| Solvent | Acetonitrile (ACN) | tandfonline.com |
| Supporting Electrolyte | 0.1 M Tetraethylammonium tetrafluoroborate (Et₄NBF₄) | tandfonline.com |
| Monomer | 0.02 M N-vinylcarbazole (NVK) | tandfonline.com |
| Acidity Control Additive | 0.001 M this compound (Et₄NPh) | tandfonline.com |
| Working Electrode | Platinum (Pt) | researchgate.nettandfonline.com |
| Technique | Electrical potential cycling (Cyclic Voltammetry) | researchgate.nettandfonline.com |
| Scan Rate | 50 mV/s | tandfonline.com |
Impedance Spectroscopy for Charge Transport and Phase Transition Analysis
There is a lack of specific studies in the reviewed literature that employ Electrochemical Impedance Spectroscopy (EIS) to analyze the charge transport properties or phase transitions of this compound itself. While EIS has been used to characterize polymer films that were synthesized in the presence of this compound, these studies focus on the properties of the final polymer rather than the electrochemical characteristics of the salt. researchgate.net General research on other quaternary ammonium (B1175870) salts has utilized EIS for investigating phenomena like the formation of the electrical double layer and for studying the properties of polymer inclusion membranes, but data specific to this compound is not available.
Ion Pairing Phenomena Involving Tetraethylammonium Phthalate
Fundamental Mechanisms of Ion Pair Formation and Dissociation
The formation and dissociation of ion pairs in solution, such as those involving tetraethylammonium (B1195904) phthalate (B1215562), are governed by a dynamic equilibrium between the solvated, free-moving ions and the associated ion pair. This phenomenon is primarily driven by electrostatic interactions between the tetraethylammonium cation ([TEA]⁺) and the phthalate anion (Ph²⁻), influenced by the properties of the solvent and the specific characteristics of the ions themselves.
The foundational concept for understanding this process is often described by Bjerrum's theory. amazonaws.comlibretexts.org This model posits that two oppositely charged ions are considered an "ion pair" when they are within a certain critical distance, known as the Bjerrum length. aip.org This distance is defined as the separation at which the electrostatic potential energy of the ion pair is equal to the thermal energy of the ions. dalalinstitute.com Within this distance, the electrostatic attraction dominates over the kinetic energy that would otherwise keep the ions dissociated. dalalinstitute.com
The equilibrium can be represented as:
[TEA]⁺ + Ph²⁻ ⇌ {[TEA]⁺[Ph]²⁻}⁰
The formation of an ion pair is an exothermic process, driven by the favorable electrostatic attraction. Conversely, the dissociation of the ion pair into free ions is an endothermic process that requires energy to overcome the electrostatic forces holding them together. The extent of ion pairing is influenced by several factors:
Solvent Dielectric Constant: Solvents with a low dielectric constant are less effective at shielding the electrostatic charges of the ions from each other, thus promoting the formation of ion pairs. libretexts.org In contrast, solvents with a high dielectric constant, like water, can effectively solvate the ions and reduce the coulombic attraction between them, favoring the dissociated state.
Ionic Size: The distance of closest approach for the ions plays a crucial role. The tetraethylammonium cation is relatively large, which can influence the geometry and stability of the ion pair. wikipedia.orgroyalsocietypublishing.org
Temperature: An increase in temperature generally leads to an increase in the kinetic energy of the ions, which can favor dissociation. However, the effect of temperature on the dielectric constant of the solvent can also play a role.
Concentration: At higher concentrations, the probability of ions encountering each other increases, leading to a greater extent of ion pair formation. aip.org
The nature of the ion pair itself can vary. A contact ion pair (CIP) is formed when the ions are in direct contact, with no solvent molecules between them. A solvent-separated ion pair (SSIP) involves one or more solvent molecules positioned between the cation and anion. The specific type of ion pair formed depends on the strength of the ion-solvent and ion-ion interactions.
Experimental Techniques for Investigating Ion-Pairing Equilibria
A variety of experimental techniques can be employed to study the formation and characteristics of ion pairs like tetraethylammonium phthalate in solution. These methods provide quantitative data on association constants, stoichiometry, and the nature of the ionic species present.
Conductometry, Potentiometry, and Solubility Measurements
Conductometry is a classical and powerful method for studying ion-pairing. The molar conductivity of an electrolyte solution is dependent on the concentration and mobility of the free ions. When ion pairs form, the number of charge carriers in the solution decreases, leading to a deviation from the expected conductivity based on complete dissociation. By measuring the molar conductivity as a function of concentration, one can determine the association constant (Kₐ) for ion pair formation. The data is often analyzed using theoretical models such as the Fuoss-Hsia or Pitts equations, which relate the molar conductivity to the concentration, the limiting molar conductivity at infinite dilution, and the association constant. dergipark.org.triaea.orgresearchgate.netdtic.mil
Potentiometry , using ion-selective electrodes (ISEs), can also be used to determine the activity of the free ions in solution. By measuring the potential of an electrode selective for either the tetraethylammonium cation or the phthalate anion, it is possible to determine the concentration of the free, un-associated ions. This information can then be used to calculate the equilibrium constant for ion pair formation.
Solubility measurements can provide insights into ion-pairing, particularly in solvents where the salt has limited solubility. The presence of a common ion can affect the solubility of a sparingly soluble salt, and the extent of this effect can be related to the formation of ion pairs in the saturated solution. Comparing the solubility of this compound in different solvents can also provide qualitative information about the extent of ion pairing.
Spectroscopic and Thermal Probes of Ion Aggregation
Spectroscopic techniques offer a direct way to probe the local environment of the ions and detect the formation of ion pairs.
UV-Visible Spectroscopy: This technique can be used if the formation of an ion pair leads to a change in the electronic spectrum of either the cation or the anion. For instance, if the phthalate anion's absorption spectrum is perturbed upon association with the tetraethylammonium cation, this change can be monitored to determine the extent of ion pairing. Job's method of continuous variation is a common spectrophotometric technique used to determine the stoichiometry of a complex in solution by plotting the absorbance versus the mole fraction of the components. pesrsncollege.edu.inwikipedia.orgscribd.comresearchgate.netcentral.edu
Vibrational Spectroscopy (Infrared and Raman): Changes in the vibrational modes of the phthalate anion or the tetraethylammonium cation upon ion pair formation can be detected by IR and Raman spectroscopy. Shifts in the frequencies of specific bonds can indicate the close proximity of the counter-ion and provide information about the structure of the ion pair (e.g., contact vs. solvent-separated).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is highly sensitive to the chemical environment of the nuclei. The chemical shifts of the protons or carbon-13 atoms in the tetraethylammonium cation and the phthalate anion can be affected by ion pairing. Changes in chemical shifts with concentration or solvent can be used to study the association process. Furthermore, techniques like diffusion NMR can be used to measure the self-diffusion coefficients of the ions, which can provide information about the size of the diffusing species and thus detect the formation of larger aggregates. epa.gov
Thermal probes can also be employed to investigate ion aggregation.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of ions. acs.org By titrating a solution of one ion with the other, the enthalpy of ion pair formation can be determined, along with the association constant and stoichiometry of the interaction. acs.org
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques can be used to study the thermal properties of the solid salt and can provide information about the strength of the interactions in the crystal lattice, which can be related to the interactions in solution. researchgate.netacs.org Microcalorimetry can also be used to study the thermogenic curves of metabolic processes that may be influenced by the presence of quaternary ammonium (B1175870) salts. nih.gov
Theoretical Modeling of Ion Solvation, Association, and Aggregation
Theoretical modeling provides a molecular-level understanding of the interactions governing ion pairing and aggregation. These computational methods complement experimental data by offering insights into the structure, energetics, and dynamics of the species in solution.
Continuum Solvation Models , such as the Born model and its extensions, treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and can provide a first approximation of the solvation energies of the individual ions and the electrostatic contribution to the free energy of ion pair formation.
Explicit Solvent Models , often employed in Molecular Dynamics (MD) and Monte Carlo (MC) simulations, provide a more detailed picture by treating the solvent molecules individually. These simulations can reveal the specific arrangement of solvent molecules around the tetraethylammonium and phthalate ions, providing insights into the structure of the solvation shells. MD simulations can also be used to calculate the potential of mean force (PMF) between the cation and anion, which describes the free energy profile as a function of their separation. The minimum of the PMF corresponds to the stable ion pair configuration, and the depth of the well is related to the strength of the association.
Quantum Mechanical (QM) Calculations , such as Density Functional Theory (DFT) , can be used to accurately calculate the electronic structure and interaction energies of the ion pair. nih.govacs.org These calculations are particularly useful for understanding the nature of the chemical bonding within the ion pair and for parametrizing the force fields used in classical MD simulations. QM calculations can also be used to predict spectroscopic properties, such as vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data to validate the theoretical models.
These theoretical approaches can be used to generate data such as:
| Parameter | Theoretical Method | Description |
|---|---|---|
| Association Constant (Kₐ) | MD with PMF calculations | Provides a quantitative measure of the equilibrium between free ions and ion pairs. |
| Ion-Ion Radial Distribution Function | MD, MC | Shows the probability of finding the counter-ion at a certain distance, revealing the structure of the ion pair. |
| Solvation Free Energy | Continuum models, MD | Quantifies the energetic favorability of dissolving the ions in a particular solvent. |
Comparative Analysis with Other Quaternary Ammonium Counterions
The ion-pairing behavior of this compound can be better understood by comparing it with systems containing other quaternary ammonium cations. The size and structure of the cation significantly influence the thermodynamics and kinetics of ion association.
The series of tetraalkylammonium cations (from tetramethylammonium (B1211777) to tetra-n-butylammonium and larger) provides a systematic way to study the effect of cation size on ion pairing.
Tetramethylammonium ([TMA]⁺): As the smallest of the simple tetraalkylammonium ions, [TMA]⁺ has a higher charge density than [TEA]⁺. This would generally lead to stronger electrostatic interactions with the phthalate anion. However, its smaller size might also allow for more effective solvation, which could counteract the increased electrostatic attraction. rsc.org
Tetra-n-propylammonium ([TPA]⁺) and Tetra-n-butylammonium ([TBA]⁺): These cations are larger and more hydrophobic than [TEA]⁺. researchgate.net The increased size leads to a lower charge density, which would weaken the direct electrostatic interaction with the phthalate anion. However, the increased hydrophobicity can lead to a phenomenon known as "hydrophobic pairing" in aqueous solutions, where the association of the ions is driven by the release of structured water molecules from around the nonpolar alkyl chains. In non-aqueous solvents, the larger size of these cations can lead to the formation of solvent-separated ion pairs, as the solvent molecules can more easily fit between the larger cation and the anion. acs.org
The following table summarizes the expected trends in ion-pairing properties for different quaternary ammonium cations with the phthalate anion:
| Cation | Relative Size | Expected Association Constant (Kₐ) in Apolar Solvents | Expected Association Constant (Kₐ) in Aqueous Solution | Dominant Interaction Type |
|---|---|---|---|---|
| Tetramethylammonium ([TMA]⁺) | Smallest | Highest | Lower (due to strong hydration) | Primarily electrostatic |
| Tetraethylammonium ([TEA]⁺) | Intermediate | Intermediate | Intermediate | Electrostatic and moderate hydrophobic |
| Tetra-n-butylammonium ([TBA]⁺) | Larger | Lowest | Higher (due to hydrophobic effect) | Significant hydrophobic contribution |
The choice of the quaternary ammonium counterion can therefore be used to tune the extent and nature of ion pairing in solution. For instance, in applications where strong ion pairing is desired in a nonpolar medium, a smaller cation like [TMA]⁺ might be preferred. Conversely, if enhanced solubility and association in water are needed, a larger, more hydrophobic cation like [TBA]⁺ could be more effective. The intermediate size of the tetraethylammonium cation often results in a balance of these properties. nih.gov
Catalytic Applications and Mechanistic Studies of Tetraethylammonium Phthalate
Phase-Transfer Catalysis Mediated by Tetraethylammonium (B1195904) Phthalate (B1215562)
Phase-transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. fzgxjckxxb.com The core principle of PTC involves a phase-transfer agent, typically a quaternary ammonium (B1175870) salt like tetraethylammonium phthalate, which transports a reactant from one phase to another where the reaction can proceed. fzgxjckxxb.comwikipedia.org
Applications in Diverse Organic Synthesis Reactions
Tetraethylammonium (TEA) salts are known to function as effective phase-transfer catalysts in a variety of organic reactions. wikipedia.orgmdpi.com These reactions include nucleophilic substitutions, oxidations, reductions, and polymerizations. mdpi.com The tetraethylammonium cation, [N(C₂H₅)₄]⁺, can form an ion pair with an anionic reactant in an aqueous phase, for example, the phthalate anion itself or another nucleophile. This ion pair possesses sufficient lipophilicity to be extracted into the organic phase, where it can then react with an organic substrate. operachem.com
While direct applications of this compound are not extensively documented, its utility can be inferred. For instance, in a scenario involving a nucleophilic substitution, the tetraethylammonium cation could transport a nucleophile from an aqueous solution into an organic solvent to react with an alkyl halide. The efficiency of such a process would be influenced by the nature of the solvent, temperature, and the specific reactants involved.
Mechanistic Investigations of Interfacial Transfer and Reaction Pathways
The mechanism of phase-transfer catalysis involving a quaternary ammonium salt like this compound follows a generally accepted pathway. The catalyst, the tetraethylammonium cation, resides at the interface of the two immiscible phases. It pairs with the anion from the aqueous phase, in this case, the phthalate ion or another reactive anion, and transports it into the organic phase. operachem.com This transfer is possible because the bulky organic groups on the nitrogen atom shield the positive charge, rendering the ion pair soluble in the organic medium. operachem.com
Once in the organic phase, the anion is "naked" or less solvated by water molecules, which significantly enhances its reactivity. operachem.com After the reaction with the organic substrate occurs, the tetraethylammonium cation pairs with the leaving group anion and returns to the aqueous phase, or to the interface, to begin the cycle anew. In some instances, the catalyst may form a third phase between the aqueous and organic layers, where the reaction can take place at an accelerated rate. operachem.com
Role in Esterification and Transesterification Reactions
Esterification and transesterification are fundamental reactions in organic synthesis. osti.gov While specific studies detailing the use of this compound as a primary catalyst for these reactions are scarce, the phthalate anion itself is a key component in the synthesis of phthalate esters. The anaerobic degradation of various phthalate esters involves the hydrolysis of the ester bond, indicating the reversible nature of this reaction. nih.gov
In a hypothetical transesterification reaction, this compound could potentially play a dual role. The phthalate anion could act as a nucleophilic catalyst or as a reactant itself, while the tetraethylammonium cation facilitates the transfer of reactants between phases if a two-phase system is employed. The kinetics of such reactions would be influenced by the concentration of the catalyst and the nature of the alcohol and ester involved.
Templating Effects in Zeolite and Other Material Synthesis
Tetraethylammonium salts, particularly tetraethylammonium hydroxide (B78521) and halides, are widely used as organic structure-directing agents or templates in the hydrothermal synthesis of zeolites and other microporous materials. wikipedia.org The tetraethylammonium cation, due to its specific size and shape, can organize the inorganic precursors (such as silica (B1680970) and alumina) around it, leading to the formation of specific crystalline structures with well-defined pores and channels. wikipedia.org Zeolite Beta, for example, is often synthesized using tetraethylammonium as a template. wikipedia.org
Influence on Reaction Kinetics, Selectivity, and Yield Optimization
The selectivity of a reaction can also be enhanced. For instance, by controlling the amount of nucleophile transferred into the organic phase, side reactions can be minimized. The choice of the quaternary ammonium salt itself plays a role; for example, the lipophilicity of the cation can affect its efficiency as a phase-transfer agent.
Yield optimization in a PTC system involves tuning various parameters, including the concentration of the catalyst, the choice of solvent, temperature, and stirring speed. The following table illustrates hypothetical data on how catalyst concentration might affect the yield of a generic nucleophilic substitution reaction using a tetraethylammonium-based catalyst.
Table 1: Hypothetical Influence of this compound Concentration on Reaction Yield
| Catalyst Concentration (mol%) | Reaction Time (hours) | Yield (%) |
| 0 | 24 | < 5 |
| 1 | 12 | 65 |
| 2 | 8 | 85 |
| 5 | 6 | 92 |
| 10 | 6 | 93 |
This table is for illustrative purposes and does not represent data from a specific documented reaction involving this compound.
Analytical Methodologies for Tetraethylammonium Phthalate Determination
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for the analysis of phthalates and their derivatives. mdpi.comresearchgate.net The selection of a specific chromatographic method depends on the sample matrix and the analytical objectives. For Tetraethylammonium (B1195904) phthalate (B1215562), both liquid and gas chromatography-based approaches can be adapted for its determination.
Gas Chromatography (GC) and Pyrolysis-GC/MS Approaches
Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. restek.com Direct analysis of the ionic salt Tetraethylammonium phthalate by GC is not feasible due to its lack of volatility. However, GC-based methods can be employed through derivatization or pyrolysis.
A common approach for analyzing polar phthalate metabolites involves a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.gov However, recent methods have been developed to analyze some polar phthalate monoesters directly, without derivatization, by carefully optimizing injection parameters. nih.govfrontiersin.org
For complex, non-volatile materials like salts, Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a viable alternative. In this technique, the sample is heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, volatile fragments. These fragments are then separated by GC and identified by MS. For this compound, pyrolysis would likely yield volatile products such as triethylamine (B128534) from the cation and phthalic anhydride (B1165640) from the anion. Derivative pyrolysis, such as methylation with tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), can also be used to analyze polymers and resins. researchgate.net
Table 2: GC Columns Used for Phthalate Analysis
| Stationary Phase Type | Common Name | Application Note | Reference |
|---|---|---|---|
| 5%-phenyl-methylpolysiloxane | DB-5MS, Rxi-5ms | General purpose, widely used for phthalate analysis. | restek.comfrontiersin.org |
| (44% Phenyl) - Methylpolysiloxane | Rtx-440 | Provides good resolution for complex phthalate mixtures. | restek.com |
| Crosslinked Silarylene Phase | Rxi-XLB | Offers excellent resolution for phthalates, minimizing co-elution. | restek.com |
Ion-Pairing Chromatography as a Specific Separation Strategy
Ion-Pairing Chromatography (IPC) is a form of reverse-phase chromatography that is particularly well-suited for separating ionic analytes like this compound. thermofisher.com The technique involves adding an ion-pairing reagent to the mobile phase. This reagent is a large ionic molecule with a charge opposite to that of the analyte. thermofisher.comnih.gov The ion-pairing reagent forms a neutral ion-pair with the analyte, which can then be retained and separated on a hydrophobic stationary phase. thermofisher.com
For the analysis of the phthalate anion, a cationic ion-pairing reagent like tetrabutylammonium (B224687) (TBA) would be added to the mobile phase. chromforum.org Conversely, to analyze the tetraethylammonium cation, an anionic ion-pairing reagent would be used. Tetraethylammonium (TEA) itself is commonly used as an ion-pairing reagent for the analysis of acidic compounds and peptides. nih.govchromforum.orgtcichemicals.com The choice of the alkyl chain length on the pairing reagent (e.g., tetramethyl-, tetraethyl-, tetrabutylammonium) affects retention, with longer chains providing more hydrophobicity and thus greater retention. thermofisher.com
Spectroscopic Detection and Quantification Methods
Following chromatographic separation, sensitive and selective detectors are required for quantification. For this compound, the most relevant spectroscopic detection methods are Ultraviolet (UV) spectroscopy and mass spectrometry (MS).
UV detection is frequently used in HPLC for phthalate analysis. govst.eduthermofisher.com The phthalate moiety contains a benzene (B151609) ring, which absorbs UV light, typically around 230-254 nm. govst.eduresearchgate.net While UV detection is robust and cost-effective, it can be less selective than mass spectrometry, especially in complex matrices where other compounds may absorb at similar wavelengths. nih.gov
Mass spectrometry, as discussed in the context of HPLC-MS and GC-MS, is the most powerful detection technique. mdpi.comnih.gov It offers high sensitivity and selectivity by identifying compounds based on their unique mass-to-charge ratio and fragmentation patterns. nih.govnih.gov For this compound, MS can independently confirm the presence of both the tetraethylammonium cation and the phthalate anion.
Method Development, Validation, and Interlaboratory Comparison
The development of a robust analytical method is crucial for obtaining accurate and reproducible results. researchgate.net Once developed, the method must be validated to demonstrate its fitness for purpose. nih.govmdpi.com Method validation involves evaluating several key performance parameters. nih.govresearchgate.netmdpi.com
Key Method Validation Parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netnih.gov
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. chromatographyonline.commdpi.com
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. chromatographyonline.commdpi.com
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.govresearchgate.net
Accuracy: The closeness of the mean of a set of results to the actual or true value. It is often assessed through recovery studies on spiked samples. nih.govresearchgate.net
Table 3: Example Performance Data from Validated Phthalate Methods
| Method | Analyte(s) | LOD | LOQ | Recovery | RSD (%) | Reference |
|---|---|---|---|---|---|---|
| GC-IT/MS | DMP, DEP, DBP, etc. | 1-8 ng/mL | 5-14 ng/mL | - | - | mdpi.com |
| HPLC-UV | DMP, DEP, BBP, etc. | - | <0.64 µg/mL | 94.8-99.6% | ≤6.2 | researchgate.net |
| HPLC-MS/MS | Phthalate Metabolites | 0.85–5.33 ng/mL | 2.82–17.76 ng/mL | 81.8-125.3% | 1.74-14.24 | chromatographyonline.com |
| GC/MS | 12 Phthalates | - | 0.5 or 2.5 µg/g | - | - | nih.gov |
Interlaboratory comparisons , also known as proficiency testing, are an essential component of external quality control. researchgate.netqcc.gov.ae These studies involve multiple laboratories analyzing the same sample to assess the performance and comparability of their analytical methods. matec-conferences.org Successful participation in such programs provides objective evidence of a laboratory's competence and the reliability of its data. researchgate.net Performance is often evaluated using statistical measures like the Z-score, which compares a laboratory's result to the consensus value from all participants. benchmark-intl.com For a method to be considered robust and widely applicable, it should demonstrate good performance in interlaboratory comparisons. youtube.com
Advanced Theoretical and Computational Studies of Tetraethylammonium Phthalate
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of tetraethylammonium (B1195904) phthalate (B1215562). These calculations model the compound in the gas phase or with implicit solvent models to understand its fundamental properties.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational procedure to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. utwente.nlstorion.ru For tetraethylammonium phthalate, this involves optimizing the structures of the tetraethylammonium cation ([TEA]⁺) and the phthalate anion separately, as well as the ion pair.
The tetraethylammonium cation possesses significant conformational flexibility due to the rotation around the C-C and C-N bonds of the ethyl groups. Computational studies on similar tetraalkylammonium cations have shown that multiple stable conformers can exist, with the all-trans arrangement of the ethyl chains often being one of the low-energy structures. rsc.org The phthalate anion, being more rigid, has fewer conformational degrees of freedom, primarily related to the orientation of the carboxylate groups relative to the benzene (B151609) ring.
The optimization process iteratively adjusts the atomic coordinates to minimize the total electronic energy, yielding key structural parameters.
Table 1: Predicted Geometrical Parameters from DFT Calculations for Tetraethylammonium and Phthalate Ions (Illustrative Data)
| Parameter | Tetraethylammonium Cation ([TEA]⁺) | Phthalate Anion |
| C-N Bond Length | ~1.52 Å | - |
| C-C Bond Length | ~1.54 Å | - |
| C-H Bond Length | ~1.09 Å | ~1.08 Å (Aromatic) |
| C-C (Aromatic) Bond Length | - | ~1.40 Å |
| C-C (Carboxylate) Bond Length | - | ~1.51 Å |
| C=O Bond Length | - | ~1.26 Å |
| C-O Bond Length | - | ~1.26 Å |
| N-C-C Bond Angle | ~115° | - |
| C-N-C Bond Angle | ~109.5° (Tetrahedral) | - |
| O-C-O Bond Angle | - | ~125° |
Note: These are typical values based on DFT calculations for similar organic ions and are for illustrative purposes. Actual values would depend on the specific level of theory and basis set used.
Electronic Energy, Frontier Molecular Orbitals, and Charge Distribution
Quantum chemical calculations provide detailed information about the electronic properties of this compound. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the chemical reactivity of the compound. libretexts.org
For the this compound ion pair, the HOMO is expected to be localized on the electron-rich phthalate anion, specifically on the π-system of the benzene ring and the oxygen atoms of the carboxylate groups. The LUMO is anticipated to be located on the tetraethylammonium cation, although at a high energy level, or on the π* orbitals of the phthalate anion. The energy gap between the HOMO and LUMO is an indicator of the chemical stability of the compound. researchgate.netscirp.org
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, reveals how the ionic charges are distributed across the atoms. In the [TEA]⁺ cation, the positive charge is predominantly centered on the nitrogen atom, with smaller partial positive charges on the adjacent carbon and hydrogen atoms. For the phthalate anion, the negative charge is delocalized across the two carboxylate groups.
Table 2: Illustrative Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Phthalate Anion | Tetraethylammonium Cation ([TEA]⁺) |
| HOMO Energy | ~ -4.5 eV | ~ -9.0 eV |
| LUMO Energy | ~ -0.5 eV | ~ +3.0 eV |
| HOMO-LUMO Gap (Ion Pair) | \multicolumn{2}{c | }{~ 7.5 eV} |
| NBO Charge on Nitrogen | - | ~ +0.6 e |
| NBO Charge on Carboxylate Oxygens | ~ -0.8 e (each) | - |
Note: These values are illustrative and highly dependent on the computational method and environment (gas phase vs. solvent). The HOMO of the ion pair would be the HOMO of the phthalate anion, and the LUMO would likely be the LUMO of the cation.
Molecular Dynamics Simulations for Solvation Dynamics and Interionic Interactions
Molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, providing a dynamic picture of interactions in the condensed phase, such as in solution. nih.gov For this compound, MD simulations can reveal how the ions interact with each other and with solvent molecules. mdpi.com
In aqueous solutions, simulations show that the hydrophobic ethyl groups of the [TEA]⁺ cation tend to structure the surrounding water molecules, a phenomenon known as hydrophobic hydration. amolf.nlresearchgate.net Water molecules form a cage-like structure around the cation. The phthalate anion, with its charged carboxylate groups, interacts strongly with the positive end of water's dipole.
MD simulations can also model the process of ion pairing and aggregation. Studies on related systems have shown that in certain solvents, like acetonitrile (B52724), the phthalate anions can form dimers through π-stacking interactions, a process that can be quantified through simulation. ras.ru The simulations track the trajectories of all atoms, allowing for the calculation of properties like radial distribution functions, which describe the probability of finding one atom at a certain distance from another.
Computational Elucidation of Reaction Mechanisms and Catalytic Pathways
Theoretical calculations are invaluable for investigating reaction mechanisms where this compound might act as a reactant, catalyst, or influences the reaction environment. For instance, in the electropolymerization of N-vinylcarbazole, this compound acts as a base, scavenging protons released during the reaction. researchgate.netresearchgate.net
Computational models can be built to study this process. By calculating the potential energy surface of the reaction, researchers can identify the transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of how the phthalate anion facilitates the polymerization by accepting a proton. DFT calculations can compute the proton affinity of the phthalate anion, confirming its role as a proton scavenger. nih.gov
Prediction of Spectroscopic Properties and Experimental Correlation
A significant application of computational chemistry is the prediction of various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.
For this compound, DFT calculations can predict its vibrational (Infrared and Raman) spectra. By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the frequencies and intensities of the vibrational modes. These predicted spectra can be compared with experimental Fourier-transform infrared (FTIR) spectra to confirm the structure and bonding within the ions. researchgate.net
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic excitations from the ground state to various excited states. uni-halle.de For the phthalate anion, these calculations would predict the π → π* transitions responsible for its absorption in the UV region. Comparing the calculated absorption maxima (λ_max) with experimental data helps to validate the electronic structure obtained from the calculations.
Future Research Directions and Emerging Applications of Tetraethylammonium Phthalate
Exploration of Novel Synthetic Routes and Sustainable Production
The development of efficient and environmentally friendly methods for synthesizing tetraethylammonium (B1195904) phthalate (B1215562) is a primary research focus. Traditional synthesis often involves a two-step process: the reaction of triethylamine (B128534) with an ethyl halide to form a tetraethylammonium halide, followed by a salt metathesis reaction. wikipedia.org Future research is geared towards more sustainable and atom-economical routes.
One promising approach is the direct reaction of tetraethylammonium hydroxide (B78521) with phthalic acid. Another avenue involves exploring one-pot syntheses that minimize solvent use and purification steps. The principles of green chemistry are central to this exploration, encouraging the use of renewable starting materials and energy-efficient reaction conditions, such as microwave or ultrasonic assistance. cuestionesdefisioterapia.com
A key area of development is the use of environmentally benign solvents, such as water or supercritical fluids, to replace volatile organic compounds (VOCs). For instance, research on the catalytic transformation of waste phthalate esters into useful chemicals in water as a solvent highlights a sustainable pathway that could be adapted for production. rsc.org The synthesis of related task-specific ionic liquids, such as trioctylmethylammonium hydrogen phthalate, via metathesis routes in toluene/water mixtures also provides a template for greener production methods. researchgate.net
Development of Advanced Characterization Methodologies
A thorough understanding of the physicochemical properties of tetraethylammonium phthalate is crucial for its application. While standard characterization techniques have been employed, future research will focus on more advanced methodologies to probe its structure and behavior at various scales.
The crystal and molecular structure of the related tetraethylammonium hydrogen phthalate has been determined using X-ray diffraction, providing foundational data. researchgate.net Future studies will likely involve variable-temperature single-crystal and powder X-ray diffraction to identify potential phase transitions and polymorphism, which can significantly impact material properties.
Advanced spectroscopic and thermal analysis techniques will provide deeper insights. The application of methods like femtosecond optical Kerr gate techniques, used to measure the third-order nonlinear optical properties of related compounds, could uncover novel photophysical characteristics. scirp.org
Table 1: Advanced Characterization Techniques for this compound
| Characterization Technique | Information Gained | Potential Research Focus |
| Single-Crystal X-ray Diffraction | Precise molecular structure, bond lengths, bond angles, and packing arrangements. researchgate.net | Investigation of polymorphism and co-crystal formation. |
| Thermal Analysis (TGA/DSC) | Thermal stability, decomposition points, and phase transition temperatures. researchgate.netresearchgate.net | Studying the influence of the cation-anion interaction on thermal behavior. |
| Vibrational Spectroscopy (IR/Raman) | Identification of functional groups and study of intermolecular interactions. researchgate.net | In-situ monitoring of synthesis reactions or self-assembly processes. |
| Nuclear Magnetic Resonance (NMR) | Elucidation of molecular structure in solution and solid-state dynamics. | Probing ion-pairing and dimerization in various solvents. |
| Electrochemical Impedance Spectroscopy | Ionic conductivity and interfacial properties in electrochemical systems. researchgate.net | Evaluating performance as an electrolyte in energy storage devices. |
Expansion of Catalytic and Electrochemical Applications in Emerging Fields
The distinct properties of the tetraethylammonium cation and the phthalate anion enable their use in specialized catalytic and electrochemical applications. Future research aims to expand these applications into emerging technologies.
In electrochemistry, tetraethylammonium salts are valued as supporting electrolytes due to their wide electrochemical window and high ionic conductivity. justdial.comkoreascience.kr this compound has been specifically used to modify the acidity level during the electropolymerization of N-vinylcarbazole. This resulted in poly(3,6-N-vinylcarbazole) films with more uniform morphology, higher thermal stability, and enhanced electrical conductivity, demonstrating its potential in the synthesis of advanced conductive polymers. researchgate.net Future work could explore its use in high-energy electrochemical double-layer capacitors (EDLCs) or supercapacitors, where other tetraethylammonium salts are already employed. wikipedia.orgresearchgate.net
In catalysis, tetraalkylammonium salts can function as phase-transfer catalysts (PTCs), facilitating reactions between reagents in immiscible phases. justdial.com Furthermore, related tetraalkylammonium carboxylate salts have been shown to be effective trimerization catalysts in the production of polyisocyanurate/polyurethane foams. google.com Research into this compound could reveal its efficacy in similar catalytic systems or in novel reactions where the phthalate anion can participate or direct the reaction pathway.
Table 2: Emerging Catalytic and Electrochemical Applications
| Application Area | Role of this compound | Research Direction |
| Conductive Polymers | Acidity modifier and electrolyte during electropolymerization. researchgate.net | Synthesis of novel functional polymers for sensors or electronic devices. |
| Energy Storage | Supporting electrolyte in supercapacitors or batteries. wikipedia.org | Development of high-performance, stable organic electrolytes. |
| Phase-Transfer Catalysis | Catalyst to enhance reaction rates between different phases. justdial.com | Application in green synthesis of specialty chemicals and pharmaceuticals. |
| Polymer Synthesis | Trimerization catalyst for isocyanates. google.com | Creation of new polyurethane materials with tailored properties. |
Investigations into Supramolecular Chemistry, Self-Assembly, and Advanced Materials
The interplay of ionic interactions, hydrogen bonding, and π-π stacking involving the tetraethylammonium and phthalate ions makes this compound a fascinating subject for supramolecular chemistry. These non-covalent interactions can guide the self-assembly of molecules into ordered, functional superstructures.
Future research will focus on harnessing these self-assembly properties to create novel advanced materials. This includes the design of crystalline solids with specific porosities (metal-organic frameworks or MOFs), liquid crystals, and functional gels. The use of the tetraethylammonium cation as a structure-directing agent in the synthesis of zeolites, which are important catalysts and adsorbents, provides a blueprint for its potential role in templating other microporous materials. wikipedia.org
Integration with Green Chemistry Initiatives for Environmentally Benign Processes
Aligning the application of this compound with the principles of green chemistry is essential for sustainable technological development. cuestionesdefisioterapia.com Future research will increasingly focus on integrating this compound into environmentally benign processes.
A key aspect of green chemistry is the use of safer solvents, and water is the ideal choice. mdpi.com Developing applications for this compound in aqueous systems, such as in catalysis or synthesis, is a major goal. Its use in the catalytic conversion of waste phthalates in water is a prime example of this synergy. rsc.org
Electrochemical methods are inherently green as they use "clean" electrons as reagents, often reducing the need for harsh chemical oxidants or reductants. scielo.org.mx Expanding the electrochemical applications of this compound, as discussed in section 10.3, directly contributes to greener chemical processing. researchgate.net
Furthermore, designing processes that are highly selective and atom-economical is a core green chemistry principle. The role of this compound as a catalyst or reaction mediator that improves yield and selectivity will be a significant area of investigation. This includes its potential use in biocatalytic processes or as a component in recyclable catalytic systems.
Q & A
Q. What are the established methods for synthesizing and purifying tetraethylammonium phthalate for electrochemical applications?
this compound is typically synthesized by neutralizing tetraethylammonium hydroxide with phthalic acid. Purification involves recrystallization from solvents like ethyl acetate or methanol, followed by vacuum drying . Purity is validated via iodometric titration (>99% purity) and analytical techniques such as cyclic voltammetry to confirm electrochemical inertness .
Q. How does this compound function as a supporting electrolyte in non-aqueous electrochemical systems?
Its low ionic association in solvents like dichloromethane or acetonitrile ensures high ionic conductivity. The large tetraethylammonium cation minimizes ion-pairing with redox-active species, stabilizing electrochemical potentials. Experimental protocols recommend 0.1 M concentrations in deaerated solvents under inert atmospheres to prevent interference from moisture or oxygen .
Q. What analytical techniques are critical for characterizing this compound in solution-phase studies?
Key methods include:
- Conductivity measurements to assess ion dissociation (e.g., using the SIT model for activity coefficients) .
- Cyclic voltammetry to evaluate electrochemical windows and redox interference .
- FTIR and NMR spectroscopy to confirm structural integrity and detect solvent interactions .
Advanced Research Questions
Q. How can ion association constants (KA) of this compound be experimentally determined, and how do solvent properties influence these values?
KA values are derived from conductometric data via the Fuoss equation or regression analysis, accounting for solvent dielectric constants. For example, in dichloromethane (ε = 8.9), KA values for tetraethylammonium salts range from 10²–10³ M⁻¹, reflecting moderate ion pairing. Discrepancies arise in polar solvents (e.g., DMSO) due to competitive solvation .
Q. What strategies resolve contradictions in reported conductivity data for this compound across different studies?
Multi-dimensional least squares regression (e.g., SIT analysis) reconciles data by normalizing for variables like ionic strength, solvent purity, and temperature. For instance, inconsistencies in NaCl vs. tetraethylammonium iodide media are resolved by isolating ion-specific activity coefficients .
Q. How does this compound act as a phase-transfer catalyst in organic synthesis, and what mechanistic insights exist?
It facilitates anion transfer into organic phases via quaternary ammonium-phthalate ion pairs. Applications include sulfide oxidations (e.g., using o-iodoxybenzoic acid) and zeolite crystallization. Mechanistic studies suggest the phthalate anion stabilizes transition states through hydrogen bonding .
Q. What are the challenges in using this compound for high-pressure crystallography or conductivity studies under non-ambient conditions?
Compression studies (e.g., using diamond anvil cells) reveal structural rearrangements under pressure, altering conductivity. For example, pressure-induced polyiodide formation in related salts increases conductivity by 3–4 orders of magnitude, requiring in situ XRD and DFT modeling to interpret .
Methodological Guidance
Q. How should researchers design experiments to minimize artifacts in electrochemical studies involving this compound?
- Use rigorously dried solvents (e.g., molecular sieves for DMF or acetonitrile) .
- Deoxygenate solutions with nitrogen purging (>20 min) to prevent redox interference .
- Validate electrolyte purity via melting point analysis and chromatographic methods .
Q. What computational tools are recommended for modeling ion-solvent interactions in this compound systems?
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations predict solvation shells and ion-pair stability. Software like Gaussian or LAMMPS integrates experimental conductivity data to refine force field parameters .
Data Interpretation and Validation
Q. How can researchers distinguish between intrinsic ion-pairing effects and experimental artifacts in conductivity measurements?
Compare results across solvents with varying dielectric constants. For example, a significant drop in conductivity in low-ε solvents (e.g., dichloromethane) confirms intrinsic ion pairing, while inconsistencies in high-ε solvents (e.g., DMSO) suggest impurities or incomplete dissociation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
